molecular formula C20H24O4 B5803814 4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

Cat. No. B5803814
M. Wt: 328.4 g/mol
InChI Key: AYSWDXURFBMSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant. It has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one B is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also interact with cellular signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Flavokawain B has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In addition, this compound B has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It may also have anti-viral effects by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

One advantage of studying 4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one B is that it is a naturally occurring compound, making it a potentially safer alternative to synthetic drugs. However, its low solubility in water can make it difficult to work with in lab experiments. In addition, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several potential future directions for research on 4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one B. One area of interest is its potential as a cancer treatment, either alone or in combination with other drugs. It may also have applications in the treatment of inflammatory and viral diseases. Further studies are needed to determine its safety and efficacy in humans. Additionally, research on the synthesis of this compound B and its derivatives may lead to the development of more potent and selective compounds.

Synthesis Methods

Flavokawain B can be extracted from the roots of the kava plant, Piper methysticum. It can also be synthesized through a series of chemical reactions, starting with the condensation of 4-methylacetophenone and 3-methyl-2-butenal. The resulting product undergoes a cyclization reaction to form 4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one B.

Scientific Research Applications

Flavokawain B has been studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one B has been found to have anti-viral activity against the dengue virus.

properties

IUPAC Name

4-methyl-7,8-bis(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-13(2)8-10-22-17-7-6-16-15(5)12-18(21)24-19(16)20(17)23-11-9-14(3)4/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSWDXURFBMSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OCC=C(C)C)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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